2-[(Propane-2-sulfonyl)methyl]piperidine
Description
2-[(Propane-2-sulfonyl)methyl]piperidine is a piperidine derivative featuring a propane-2-sulfonyl group attached via a methyl linker at the 2-position of the piperidine ring. This structure distinguishes it from simpler alkyl- or aryl-substituted piperidines, making it relevant for applications in medicinal chemistry and materials science, where solubility and specific molecular interactions are critical .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(propan-2-ylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
FNKQQRUNEUSPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propane-2-sulfonyl)methyl]piperidine typically involves the reaction of piperidine with propane-2-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of advanced reactors and purification methods such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Propane-2-sulfonyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(Propane-2-sulfonyl)methyl]piperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Propane-2-sulfonyl)methyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Piperidine derivatives vary widely in substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Sulfur-Containing Piperidine Derivatives
- 4-[2-(Methylsulfanyl)ethyl]piperidine (CAS 1249157-25-2):
- Structure : Ethyl linker with a methylthio (sulfanyl) group at the 4-position.
- Key Differences :
- Sulfanyl (thioether) is less oxidized than sulfonyl, increasing lipophilicity.
Ethyl linker vs. methyl linker in the target compound, altering steric bulk.
- Piperidine sulfonamide derivatives (e.g., 1-[[2-[(methylsulfonyl)amino]phenyl]oxoacetyl]-piperidine): Structure: Sulfonyl group integrated into an amide linkage. Key Differences:
- Sulfonamide introduces hydrogen-bonding donors/acceptors, enhancing target binding in biological systems.
- Lacks direct methyl-sulfonyl-piperidine linkage, altering electronic effects on the piperidine ring.
Alkyl- and Aryl-Substituted Piperidines
- 2-Propylpiperidine :
- Structure : Simple alkyl (propyl) substituent at the 2-position.
- Key Differences :
Lacks electronegative groups, resulting in higher lipophilicity.
2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine :
- Structure : Bulky cyclohexylmethyl and aromatic substituents.
- Key Differences :
- Steric hindrance and aromatic interactions dominate over electronic effects. Implications: Potential use in lipid-rich environments or as a scaffold for hydrophobic drug candidates .
Physicochemical Properties
A comparison of molecular weights, polar surface area (PSA), and solubility trends is summarized below:
| Compound | Molecular Weight | PSA (Ų) | Solubility Trends |
|---|---|---|---|
| 2-[(Propane-2-sulfonyl)methyl]piperidine* | ~235.3 (calc.) | ~45.6 | High in polar solvents (e.g., DMSO) |
| 4-[2-(Methylsulfanyl)ethyl]piperidine | 159.29 | 12.5 | Moderate in ethanol, low in water |
| 2-Propylpiperidine | 127.23 | 3.2 | High in non-polar solvents |
| Piperidine sulfonamide derivatives | ~300–350 | ~80–100 | High aqueous solubility |
*Calculated values based on structural analogs.
Key Observations :
- The sulfonyl group in the target compound increases PSA and polarity compared to sulfanyl or alkyl substituents, enhancing solubility in polar solvents.
- Sulfonamide derivatives exhibit the highest PSA due to additional hydrogen-bonding sites .
Reactivity and Stability
- Sulfonyl Group Stability : The propane-2-sulfonyl group is resistant to nucleophilic attack compared to sulfanyl or thioether groups, which may oxidize under harsh conditions .
Biological Activity
2-[(Propane-2-sulfonyl)methyl]piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its piperidine ring structure, which is commonly associated with various pharmacological effects. Understanding its biological activity can provide insights into its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's solubility and bioavailability, facilitating its interaction with target sites.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : This compound may inhibit specific enzymes such as sulfatases and carbonic anhydrases. The inhibition of these enzymes can lead to therapeutic effects in conditions like hypertension and cancer .
- Neuroprotective Effects : Preliminary studies suggest that sulfonamide derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, indicating significant antimicrobial potential compared to standard antibiotics .
Case Study: Enzyme Inhibition
In a series of experiments assessing enzyme inhibition, it was noted that the compound showed an IC50 value of 16.3 nM against human recombinant carbonic anhydrase, highlighting its potential as a therapeutic agent in conditions requiring enzyme modulation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Studies suggest that this compound has favorable absorption characteristics, with a reported half-life suitable for maintaining effective plasma concentrations in vivo . Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
